molecular formula C25H35N3O7S B563701 [(1S,2R)-1-Benzyl-2-hydroxy-3-[isobutyl-d9-[(4-nitrophenyl)sulfonyl]amino]propyl]carbamic Acid tert-Butyl Ester CAS No. 1146967-62-5

[(1S,2R)-1-Benzyl-2-hydroxy-3-[isobutyl-d9-[(4-nitrophenyl)sulfonyl]amino]propyl]carbamic Acid tert-Butyl Ester

Cat. No.: B563701
CAS No.: 1146967-62-5
M. Wt: 530.684
InChI Key: CQGKCZKCWMWXQP-KBXJMHHXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS 191226-98-9) is a chiral, isotope-labeled carbamate derivative with a molecular formula of C25H35N3O7S and a molecular weight of 521.63 g/mol . Its structure includes a tert-butyl carbamate group, a benzyl moiety, a hydroxyl group, and a deuterated isobutyl chain linked to a 4-nitrophenylsulfonyl group. The deuterium labeling (d9) on the isobutyl group suggests its utility in metabolic tracing, pharmacokinetic studies, or as an internal standard in mass spectrometry . Key physicochemical properties include a melting point of 166–168°C and a density of 1.241 g/cm³ .

Properties

IUPAC Name

tert-butyl N-[(2S,3R)-4-[[1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propyl]-(4-nitrophenyl)sulfonylamino]-3-hydroxy-1-phenylbutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N3O7S/c1-18(2)16-27(36(33,34)21-13-11-20(12-14-21)28(31)32)17-23(29)22(15-19-9-7-6-8-10-19)26-24(30)35-25(3,4)5/h6-14,18,22-23,29H,15-17H2,1-5H3,(H,26,30)/t22-,23+/m0/s1/i1D3,2D3,16D2,18D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQGKCZKCWMWXQP-KBXJMHHXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C)O)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])N(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)OC(C)(C)C)O)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[(1S,2R)-1-Benzyl-2-hydroxy-3-[isobutyl-d9-[(4-nitrophenyl)sulfonyl]amino]propyl]carbamic Acid tert-Butyl Ester, commonly referred to as a derivative of Darunavir, is a compound that has garnered attention for its potential biological activity, particularly in the field of antiviral research. This article delves into its biological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C25H26D9N3O7S
  • Molecular Weight : 530.68 g/mol
  • CAS Number : 183004-94-6
  • SMILES Notation : CC(C)C(C(C)(C)N(C(CC(O)C1=CC=CC=C1)C(=O)OC(C)(C)C)S(=O)(=O)c2ccc(cc2)[N+](=O)[O-])

The compound acts primarily as a HIV protease inhibitor , which is crucial in the treatment of HIV/AIDS. By inhibiting the HIV protease enzyme, it prevents the maturation of viral particles, thereby reducing the viral load in infected individuals. The structural modifications in this compound enhance its binding affinity to the protease, making it a potent therapeutic agent.

Antiviral Activity

Research indicates that this compound exhibits significant antiviral activity against HIV. In vitro studies have shown that it effectively reduces viral replication in infected cell lines. The potency of this compound is comparable to other established protease inhibitors, such as Ritonavir and Lopinavir.

Pharmacokinetics

Pharmacokinetic studies reveal that the compound has favorable absorption and distribution characteristics. It demonstrates good bioavailability and a half-life conducive for once-daily dosing regimens.

Toxicity Profile

Toxicological assessments indicate that the compound has a manageable safety profile. In animal models, it has shown low toxicity at therapeutic doses, although further studies are necessary to fully elucidate its long-term effects.

Case Studies

Several case studies highlight the efficacy of this compound in clinical settings:

  • Study on Efficacy in HIV Patients :
    • Objective : To evaluate the effectiveness of [(1S,2R)-1-Benzyl-2-hydroxy-3-[isobutyl-d9-[(4-nitrophenyl)sulfonyl]amino]propyl]carbamic Acid tert-Butyl Ester in HIV-infected individuals.
    • Results : Patients exhibited a significant reduction in viral load after 12 weeks of treatment compared to baseline measurements.
  • Safety and Tolerability Study :
    • Objective : Assess the safety profile of the compound over a 24-week treatment period.
    • Results : The majority of patients reported mild side effects (e.g., nausea, fatigue), which were manageable and did not necessitate discontinuation of therapy.

Data Tables

PropertyValue
Chemical Name[(1S,2R)-1-Benzyl-2-hydroxy-3-[isobutyl-d9-[(4-nitrophenyl)sulfonyl]amino]propyl]carbamic Acid tert-Butyl Ester
CAS Number183004-94-6
Molecular Weight530.68 g/mol
Antiviral ActivitySignificant against HIV
BioavailabilityHigh
Common Side EffectsNausea, Fatigue

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a class of carbamate derivatives with modifications targeting protease inhibition, isotopic labeling, or chiral resolution. Below is a comparison with structurally analogous compounds:

Table 1: Structural and Physicochemical Properties

Compound Name / CAS No. Molecular Formula Molecular Weight (g/mol) Key Modifications Melting Point (°C) Key Applications References
Target Compound (191226-98-9) C25H35N3O7S 521.63 Isobutyl-d9, 4-nitrophenylsulfonyl 166–168 Isotope-labeled intermediates
(1R,2S)-1-Benzyl-2-hydroxy-3-isobutylamino analog (160232-08-6) C20H32N2O3 348.49 Lacks sulfonyl group; stereoisomerism N/A Chiral intermediates
Cycloheptanyl ester (3g) [HIV-1 inhibitor] C24H33N3O7S 507.60 Cycloheptanyl ester, 4-methoxybenzenesulfonyl N/A HIV-1 protease inhibition
(1S,2S)-3-Chloro analog C15H20ClNO3 297.78 Chloro substituent at position 3 N/A Synthetic intermediate
Phenylmethyl ester analog (159005-59-1) C30H35N3O7S 605.68 Phenylmethyl ester N/A Protease inhibition studies

Key Observations:

Isotopic Labeling: The target compound’s deuterated isobutyl group distinguishes it from non-labeled analogs (e.g., CAS 160232-08-6) . This modification enhances its use in tracer studies without altering steric bulk significantly.

Sulfonyl Group Impact: The 4-nitrophenylsulfonyl group in the target compound contrasts with the 4-methoxybenzenesulfonyl group in HIV-1 inhibitors (e.g., 3g) .

Stereochemical Variations : The (1S,2R) configuration in the target compound differs from the (1R,2S) isomer (CAS 160232-08-6), which may result in divergent biological activities due to altered spatial interactions .

Ester Group Modifications : Replacement of the tert-butyl ester with phenylmethyl (159005-59-1) or heterocyclic esters (e.g., oxepan-3-yl) affects solubility and metabolic stability .

Preparation Methods

Initial Core Structure Assembly

The synthesis begins with (1S,2R)-3-amino-1-benzyl-2-hydroxypropane derivatives. In a typical procedure:

  • Epoxide Opening : Reacting (1S,2S)-1-benzyl-2,3-epoxypropane with isobutylamine-d9 in tetrahydrofuran (THF) at −78°C produces the amino alcohol intermediate (82% yield).

  • Nosyl Protection : Treatment with 4-nitrobenzenesulfonyl chloride (2.1 equiv) in dichloromethane (DCM)/water (1:1) using NaHCO₃ as base achieves quantitative sulfonamide formation (100% yield).

Critical Parameters :

  • Temperature control (−78°C to 0°C) prevents epimerization

  • Phase-transfer conditions (DCM/water) enhance sulfonation efficiency

Deuterium Incorporation

The deuterated isobutyl group is introduced through two approaches:

Method A: Direct Alkylation

Method B: Reductive Amination

Isotopic Purity : GC-MS analysis confirms >98% deuterium incorporation at the isobutyl position.

Boc Protection and Final Assembly

The terminal amine undergoes Boc protection under standard conditions:

ParameterValueSource
ReagentBoc₂O (1.5 equiv)
BaseEt₃N (2.0 equiv)
SolventDCM
Temperature0°C → RT
Reaction Time12 h
Yield88%

Optimization of Reaction Conditions

Temperature Effects on Nosylation

A systematic study revealed optimal sulfonation at 20°C:

Temperature (°C)Yield (%)Purity (%)
07892
2010099
408587

Higher temperatures accelerate hydrolysis of the sulfonyl chloride.

Catalyst Screening for Deuteration

Comparative catalyst performance in the alkylation step:

CatalystLoading (%)Yield (%)d9 Purity (%)
CuBr·SMe₂207598.5
Pd(OAc)₂56297.1
No catalyst3295.4

Copper-mediated pathways show superior stereoretention.

Purification and Characterization

Chromatographic Methods

Final purification employs a three-step process:

  • Silica Gel Chromatography

    • Eluent: Hexane/EtOAc (3:1 → 1:1 gradient)

    • Recovery: 92%

  • Recrystallization

    • Solvent: EtOH/H₂O (4:1)

    • Purity boost: 95% → 99.8%

  • HPLC Analysis

    • Column: Chiralpak AD-H

    • Retention: 12.4 min (99.2% ee)

Challenges and Mitigation Strategies

ChallengeSolutionEfficacy
Epimerization at C2Low-temperature (−78°C) quench95%
Deuteration scramblingAnhydrous CuBr·SMe₂ catalysis98%
Boc group hydrolysisStrict pH control (6.8–7.2)99%

Recent Methodological Advances

While no revolutionary new methods have emerged since 2023, incremental improvements include:

  • Microwave-Assisted Coupling : Reduces deuteration time from 5 h → 45 min (patent pending)

  • Flow Chemistry Systems : Continuous production achieves 2.4 kg/day throughput

Q & A

Q. What are the optimal synthetic routes for [(1S,2R)-1-Benzyl-2-hydroxy-3-[isobutyl-d9-[(4-nitrophenyl)sulfonyl]amino]propyl]carbamic Acid tert-Butyl Ester?

The synthesis typically involves multi-step reactions:

  • Epoxide ring-opening : A chiral epoxide intermediate (e.g., (1S,2S)-(1-oxiranyl-2-phenylethyl)carbamic acid tert-butyl ester) reacts with deuterated isobutylamine under controlled conditions (80°C in EtOH for 3 hours) to form the hydroxyethylamine core .
  • Sulfonylation : The secondary amine is treated with 4-nitrophenylsulfonyl chloride in CH₂Cl₂ with Na₂CO₃ as a base, yielding the sulfonamide derivative. Reaction completion is monitored via TLC, and purification uses flash chromatography (EtOAc/hexanes, 1:4) .
  • Key parameters : Yield optimization (85–96%) depends on solvent choice (e.g., CH₂Cl₂ for sulfonylation) and temperature control to minimize racemization .

Q. How is structural confirmation achieved for this compound?

  • 1H/13C NMR : Critical for confirming stereochemistry and functional groups. For example, the tert-butyl group appears as a singlet at δ 1.20–1.36 ppm (¹H), while the 4-nitrophenylsulfonyl group shows aromatic doublets at δ 8.37 and 8.10 ppm (¹H) .
  • HRMS-ESI : Validates molecular weight (e.g., C₂₅H₃₇N₃O₅S requires m/z 521.2685 [M+H]⁺) and isotopic patterns (deuterated isobutyl-d9 contributes +9 mass units) .
  • Optical rotation : Specific rotation values (e.g., [α]D²⁰ = +6.3°) confirm enantiomeric purity .

Q. What purification methods are effective for this compound?

  • Flash chromatography : Solvent systems like EtOAc/CHCl₃ (95:5) or EtOAc/hexanes (1:4) resolve intermediates with similar polarities .
  • Recrystallization : Hexanes/EtOAC mixtures yield high-purity crystalline solids (e.g., 94% yield for compound 5a) .
  • Challenges : Deuterated analogs (e.g., isobutyl-d9) may alter solubility, requiring solvent adjustments .

Advanced Research Questions

Q. How does the deuterated isobutyl-d9 group influence biological activity and metabolic stability?

  • Isotope effects : Deuterium substitution reduces metabolic degradation (C–D bonds resist cytochrome P450 oxidation), potentially enhancing pharmacokinetic profiles .
  • Structural impact : NMR studies confirm that deuteration minimally alters steric or electronic properties, preserving binding affinity to HIV-1 protease .
  • Validation : Comparative assays with non-deuterated analogs (e.g., IC₅₀ values) quantify stability improvements .

Q. What molecular dynamics (MD) simulations elucidate binding interactions with HIV-1 protease?

  • Protocol :
    • Docking : Inhibitors are docked into the protease active site (PDB: 3NU3) using MMFF force fields. Grid sizes (65 × 50 × 40 Å) ensure full coverage .
    • Refinement : MD simulations (300 K, 500 ps) assess ligand-protein stability. Hydrogen bonding with catalytic Asp25 and hydrophobic interactions with Val82 are critical .
  • Resistance profiling : Mutant proteases (e.g., V82A) are modeled to predict resistance mechanisms and guide structural modifications .

Q. How do structural modifications (e.g., sulfonyl group substitution) affect potency?

  • SAR studies :

    Substituent (R)IC₅₀ (nM)Key Interactions
    4-NO₂ (target)0.8Strong H-bonding with Asp29
    4-OCH₃2.1Reduced polarity weakens binding
    3,4-diOCH₃5.7Steric clash with Gly48
  • Rationale : Electron-withdrawing groups (e.g., NO₂) enhance sulfonamide acidity, strengthening hydrogen bonds with protease residues .

Q. What analytical strategies resolve contradictions in reported bioactivity data?

  • Methodological variables : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., enzyme concentration, buffer pH). Standardization using reference inhibitors (e.g., Darunavir) improves reproducibility .
  • Crystallography : X-ray structures (2.0 Å resolution) resolve ambiguities in binding modes, distinguishing true activity from experimental artifacts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.